molecular formula C21H29O3PS B2408317 (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2021202-03-7

(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2408317
CAS No.: 2021202-03-7
M. Wt: 392.49
InChI Key: IOXDPOSBCWANEF-VQIWEWKSSA-N
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Description

(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral organophosphorus compound featuring a benzooxaphosphole core. The structure includes a tert-butyl group at position 3 and a 2,6-dimethoxy-3,5-dimethylphenyl substituent at position 4, contributing to its steric bulk and electronic properties. The (S)-configuration at the phosphorus center imparts chirality, which is critical for applications in asymmetric catalysis or as a ligand in transition-metal complexes .

Properties

IUPAC Name

(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2H-1,3-benzoxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O3P/c1-13-11-14(2)19(23-7)17(18(13)22-6)15-9-8-10-16-20(15)25(12-24-16)21(3,4)5/h8-11H,12H2,1-7H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEETVIXTAXQITH-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OC[P@]3C(C)(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, also known by its CAS number 2021202-03-7, is a phosphole compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C21H27O3P, with a molecular weight of 358.41 g/mol. The compound features a unique oxaphosphole structure that contributes to its biological activity.

PropertyValue
CAS Number2021202-03-7
Molecular FormulaC21H27O3P
Molecular Weight358.41 g/mol
Purity97%

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study assessing the compound's effects on human cancer cell lines, it was found that:

  • Cell Lines Tested : A panel of 635 diverse human cancer cell lines.
  • Results :
    • 628 cell lines (99%) showed a growth inhibition (GI50) greater than 6 (GI50 < 1000 nM).
    • 455 cell lines (72%) exhibited GI50 values greater than 7 (GI50 < 100 nM).

These findings suggest that the compound has broad-spectrum activity against cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases involved in cancer progression.

Table 2: Kinase Inhibition Profile

Kinase% Inhibition at 1 μM
KIT>90%
PDGFRA>90%
PDGFRB>90%

This selective inhibition suggests potential therapeutic applications in targeted cancer therapies.

Cytotoxicity and Safety Profile

While the anticancer efficacy is promising, it is crucial to evaluate the cytotoxicity and safety profile of this compound. Preliminary toxicity assays indicate manageable cytotoxicity levels in non-cancerous cell lines.

Toxicity Assessment

  • Cell Line : Normal human fibroblasts
  • Findings : The compound exhibited lower toxicity compared to standard chemotherapeutics at similar concentrations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that phosphole derivatives exhibit promising anticancer activity. The specific compound (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been investigated for its ability to inhibit tumor cell proliferation. Studies have shown that modifications in the phosphole structure can enhance biological activity against various cancer cell lines, suggesting a pathway for the development of new anticancer agents .

Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. It has been suggested that the unique electronic properties of the phosphole ring may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis. This opens avenues for further research into its potential use in treating neurodegenerative diseases .

Catalysis

Asymmetric Catalysis
this compound serves as a chiral ligand in asymmetric catalysis. Its application in catalytic reactions has demonstrated significant enantioselectivity in various transformations including hydrogenation and Diels-Alder reactions. The presence of the tert-butyl and dimethoxy groups enhances its steric and electronic properties, making it an effective catalyst for synthesizing chiral compounds .

Organocatalysis
Additionally, this compound has shown potential in organocatalytic processes where it can facilitate reactions without the need for metal catalysts. This is particularly advantageous in green chemistry applications where minimizing metal waste is desired .

Materials Science

Polymer Science
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Its phosphorous content contributes to flame retardancy in polymer formulations, making it suitable for applications in electronics and construction materials .

Nanomaterials
Research has also indicated that this compound can be utilized in the synthesis of nanomaterials with unique optical properties. Its ability to form stable complexes with metals allows for the creation of hybrid materials that exhibit enhanced photonic characteristics suitable for use in sensors and optoelectronic devices .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Properties Inhibition of tumor cell proliferation; potential lead for drug development.
Neuroprotective Effects Protection against oxidative stress; implications for neurodegenerative diseases.
Asymmetric Catalysis High enantioselectivity in Diels-Alder reactions; effective chiral ligand.
Organocatalysis Facilitates reactions without metal catalysts; aligns with green chemistry principles.
Polymer Science Enhanced thermal stability; flame retardant applications in materials science.
Nanomaterials Formation of hybrid materials with improved photonic properties; potential use in sensors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: (2S,3S)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

  • Key Differences :
    • Substituents : The benzyl group at position 2 replaces the hydrogen atom in the target compound, increasing steric hindrance.
    • Phenyl Ring Substitution : The 2,6-dimethoxyphenyl group lacks the 3,5-dimethyl groups present in the target compound, reducing electron-donating effects.
  • Properties: Higher purity (97%) is reported for this analog, indicating its suitability as a pharmaceutical intermediate . The benzyl group may enhance solubility in nonpolar solvents compared to the tert-butyl variant.

Functional Analog: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9)

  • Key Differences :
    • Core Structure : A tetrahydrofuran-phosphine hybrid vs. the benzooxaphosphole core.
    • Functionality : Designed for nucleotide synthesis, with a propanenitrile group and protective groups (e.g., tert-butyldimethylsilyl) for controlled reactivity .
  • Properties: Specialized for oligonucleotide modifications due to its phosphino group and sulfur-containing side chain. The bulky protective groups enhance stability during solid-phase synthesis.

Data Table: Structural and Functional Comparison

Property Target Compound (2S,3S)-2-Benzyl Analog Compound 9 (Nucleotide Analog)
Core Structure Benzooxaphosphole Benzooxaphosphole Tetrahydrofuran-phosphine hybrid
Key Substituents 3-(tert-butyl), 4-(2,6-dimethoxy-3,5-dimethylphenyl) 2-Benzyl, 4-(2,6-dimethoxyphenyl) Bis(4-methoxyphenyl)methoxy, tert-butyldimethylsilyl, thio
Molecular Weight (g/mol) ~388.4 (estimated) 420.5 (C26H29O3P) ~900 (estimated)
Purity Not reported 97% Not reported
Application Potential asymmetric catalysis/pharmaceuticals Pharmaceutical intermediate Oligonucleotide synthesis
Chirality (S)-configuration (2S,3S)-configuration Not chiral at phosphorus

Research Findings and Implications

The electron-donating methoxy groups in both compounds enhance coordination to metal centers, but the 3,5-dimethyl groups in the target compound may further modulate electronic density .

Stability and Reactivity :

  • The nucleotide analog (Compound 9) employs protective groups (e.g., tert-butyldimethylsilyl) to prevent unwanted side reactions, a strategy that could be adapted for stabilizing the target compound in acidic conditions .

Synthetic Challenges :

  • The benzooxaphosphole core in the target compound likely requires precise stereocontrol during synthesis, as seen in the high-purity production of its benzyl analog .

Q & A

Basic: What are the recommended methodologies for synthesizing (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole?

Answer:
The synthesis typically involves asymmetric catalysis or chiral auxiliary approaches to achieve the (S)-stereochemistry. Key steps include:

  • Phosphole ring formation : Cyclocondensation of substituted phenols with phosphorus precursors under anhydrous conditions .
  • Stereochemical control : Use of chiral ligands (e.g., BINOL derivatives) or enantioselective catalysts to direct the tert-butyl and aryl substituents into the desired configuration .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in DMSO-free solvents to avoid decomposition .

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is essential:

  • HPLC-MS : Quantify purity (>98%) and detect trace impurities, especially stereoisomers .
  • NMR spectroscopy : Confirm stereochemistry via coupling constants (e.g., 1^1H and 31^31P NMR) and NOE experiments for spatial arrangement .
  • X-ray crystallography : Resolve absolute configuration for chiral centers, critical for reproducibility in catalysis studies .

Advanced: What strategies address contradictions in reported reactivity data for this oxaphosphole in cross-coupling reactions?

Answer:
Discrepancies often arise from solvent polarity or steric effects. Methodological adjustments include:

  • Solvent screening : Compare DMSO (polar, aprotic) vs. toluene (non-polar) to assess electronic effects on phosphorus lone pair availability .
  • Steric mapping : Computational modeling (DFT) to evaluate tert-butyl group hindrance on aryl substituent rotation, which impacts reaction pathways .
  • Controlled replication : Repeat experiments under inert atmospheres to rule out oxidation artifacts .

Advanced: How does the electronic environment of the oxaphosphole ring influence its catalytic activity in asymmetric synthesis?

Answer:
The electron-donating methoxy and tert-butyl groups modulate reactivity:

  • Resonance effects : Methoxy groups stabilize the phosphorus center via conjugation, enhancing nucleophilicity in catalytic cycles .
  • Steric bulk : The tert-butyl group restricts access to the phosphorus atom, favoring enantioselective pathways in substrates like α,β-unsaturated ketones .
  • Experimental validation : Electrochemical analysis (cyclic voltammetry) quantifies electron density at phosphorus, correlating with catalytic turnover rates .

Basic: What are critical considerations for preparing stock solutions of this compound in biological assays?

Answer:

  • Solvent compatibility : Use DMSO at ≤0.1% v/v to avoid cellular toxicity; validate solubility via dynamic light scattering (DLS) .
  • Stability testing : Monitor degradation under UV light and varying pH (4–9) using LC-MS over 24–72 hours .
  • Vehicle controls : Include Tween 80/saline mixtures (≤0.05%) to prevent aggregation in aqueous buffers .

Advanced: How can researchers resolve enantiomeric excess (ee) discrepancies in synthesized batches?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for baseline separation .
  • Mechanistic probing : Add kinetic resolution agents (e.g., Sharpless ligands) during synthesis to isolate competing pathways .
  • Batch analysis : Statistical process control (SPC) to identify outliers in reaction parameters (temperature, stirring rate) .

Basic: What safety protocols are recommended for handling this compound given its structural analogs’ environmental profiles?

Answer:

  • Toxicity screening : Reference structurally similar phosphorous compounds (e.g., CAS 220352-35-2) for ecotoxicology data, prioritizing aquatic chronic hazard mitigation .
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/organ exposure, as per ECHA guidelines for phosphate esters .
  • Waste disposal : Incinerate at >800°C to prevent persistent metabolite formation .

Advanced: What computational methods are suitable for predicting the compound’s behavior in novel reaction systems?

Answer:

  • DFT calculations : Optimize transition states using Gaussian09 with B3LYP/6-31G* basis sets to map steric/electronic barriers .
  • MD simulations : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation tendencies .
  • Machine learning : Train models on existing oxaphosphole reactivity datasets to forecast catalytic performance in untested reactions .

Basic: How should researchers design experiments to assess the compound’s stability under catalytic conditions?

Answer:

  • Accelerated aging : Expose to elevated temperatures (40–80°C) and monitor decomposition via in situ IR spectroscopy .
  • Catalytic cycling : Perform turnover number (TON) experiments with substrates like styrene oxide, tracking yield decay over cycles .
  • Leaching tests : ICP-MS analysis of reaction filtrates to detect phosphorus loss, indicating ligand dissociation .

Advanced: What interdisciplinary approaches can elucidate the compound’s role in supramolecular chemistry?

Answer:

  • Host-guest studies : Use fluorescence titration with β-cyclodextrin derivatives to quantify binding constants (KaK_a) .
  • XAS spectroscopy : Analyze phosphorus coordination geometry in metal-organic frameworks (MOFs) .
  • Collaborative frameworks : Integrate synthetic chemistry with materials science to design phosphole-based sensors .

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